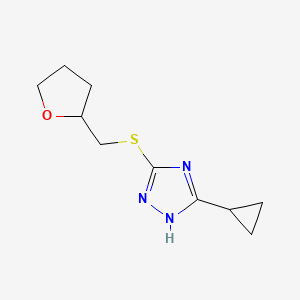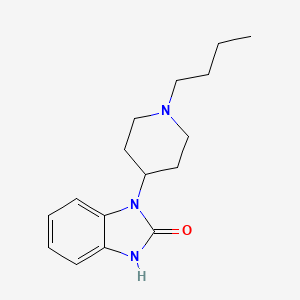
1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one
Übersicht
Beschreibung
1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPIP and is a small molecule that belongs to the class of benzimidazolone derivatives. BPIP has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
BPIP exerts its effects by binding to dopamine D2 receptors, which are located in the brain and are involved in the regulation of movement, emotion, and motivation. BPIP has been shown to have a high affinity for these receptors, which results in the inhibition of dopamine release and the modulation of neurotransmitter signaling. The exact mechanism of action of BPIP is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
BPIP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter signaling, the inhibition of dopamine release, and the inhibition of cancer cell growth. The compound has also been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BPIP has several advantages for use in laboratory experiments, including its high affinity for dopamine D2 receptors, its ability to inhibit cancer cell growth, and its anti-inflammatory effects. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of BPIP, including the development of new synthesis methods to improve yield and purity, the further characterization of its mechanism of action, and the exploration of its potential applications in the treatment of neurological disorders and cancer. Further research is also needed to fully understand the potential toxicity of BPIP and its effects on other neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
BPIP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. The compound has been shown to have a high affinity for dopamine D2 receptors, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. BPIP has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20/h4-7,13H,2-3,8-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQJSWQUKLAPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-Ethyl-1-(3-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7503229.png)
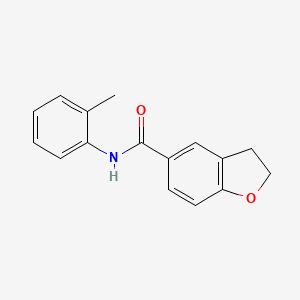
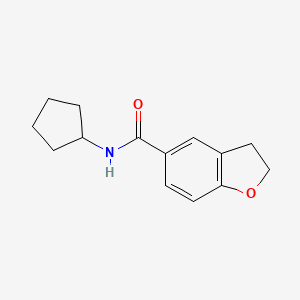
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2H-chromene-3-carboxamide](/img/structure/B7503244.png)

![4-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7503254.png)
![N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7503263.png)
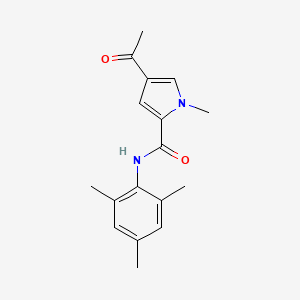

![3,3-dimethyl-4-[2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propanoyl]-1H-quinoxalin-2-one](/img/structure/B7503270.png)

![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7503286.png)
![1-[1-methyl-5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7503288.png)
